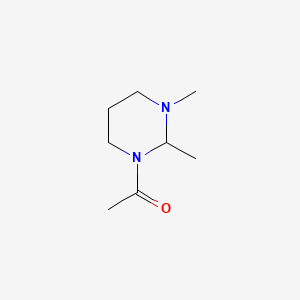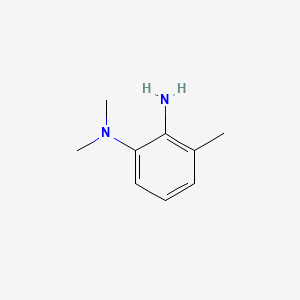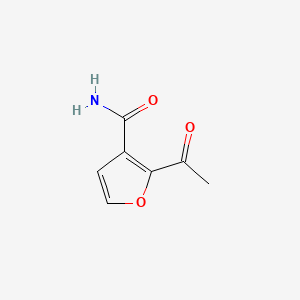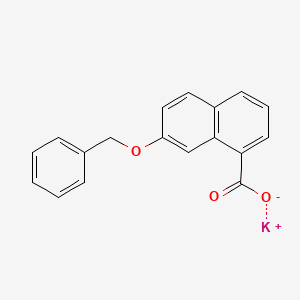
1-(2,3-Dimethyltetrahydropyrimidin-1(2H)-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dimethyltetrahydropyrimidin-1(2H)-yl)ethanone is a heterocyclic organic compound that belongs to the class of hexahydropyrimidines. This compound is characterized by a six-membered ring containing two nitrogen atoms and is substituted with acetyl and methyl groups. Hexahydropyrimidines are known for their diverse biological activities and are of significant interest in medicinal chemistry and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethyltetrahydropyrimidin-1(2H)-yl)ethanone can be achieved through various methods. One common approach involves the reaction of ethyl benzoylacetate with formaldehyde and primary amines in boiling pyridine or methanol. This reaction yields substituted hexahydropyrimidines, including this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,3-Dimethyltetrahydropyrimidin-1(2H)-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.
Substitution: Substitution reactions can introduce different substituents at specific positions on the hexahydropyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can result in various substituted hexahydropyrimidines.
Wissenschaftliche Forschungsanwendungen
1-(2,3-Dimethyltetrahydropyrimidin-1(2H)-yl)ethanone has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 1-(2,3-Dimethyltetrahydropyrimidin-1(2H)-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetrahydropyrimidine Derivatives: These compounds share a similar core structure but differ in the degree of saturation and substitution patterns.
Piperidine Derivatives: Piperidines are six-membered nitrogen heterocycles with diverse biological activities.
Uniqueness: 1-(2,3-Dimethyltetrahydropyrimidin-1(2H)-yl)ethanone is unique due to its specific substitution pattern and the presence of both acetyl and methyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
191990-63-3 |
|---|---|
Molekularformel |
C8H16N2O |
Molekulargewicht |
156.229 |
IUPAC-Name |
1-(2,3-dimethyl-1,3-diazinan-1-yl)ethanone |
InChI |
InChI=1S/C8H16N2O/c1-7-9(3)5-4-6-10(7)8(2)11/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
ZPNHXOJJXFWQQH-UHFFFAOYSA-N |
SMILES |
CC1N(CCCN1C(=O)C)C |
Synonyme |
Pyrimidine, 1-acetylhexahydro-2,3-dimethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










